- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,
Cas no 943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-氟-2-醛基苯硼酸频呢醇酯
- 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-Fluoro-2-formylphenylboronic acid pinacol ester
- 4-Fluoro-2-formylbenzeneboronic acid pinacol ester
- N10678
- (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID PINACOL ESTER
- 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (ACI)
- 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde
- EN300-12599310
- AKOS028114857
- DB-100340
- SCHEMBL137873
- MFCD18731000
- CS-16359
- Z2049760593
- STGVEURXAACTES-UHFFFAOYSA-N
- 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- CS-0096064
- 943310-52-9
- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
-
- Inchi: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3
- InChI Key: STGVEURXAACTES-UHFFFAOYSA-N
- SMILES: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=O)C=1
Computed Properties
- Exact Mass: 250.1176527g/mol
- Monoisotopic Mass: 250.1176527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM219272-1g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95+% | 1g |
$645 | 2021-08-04 | |
| Chemenu | CM219272-1g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95+% | 1g |
$645 | 2022-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MQ712-50mg |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 50mg |
126.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MQ712-200mg |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 200mg |
294.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MQ712-1g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 1g |
1036.0CNY | 2021-07-14 | |
| Enamine | EN300-12599310-50mg |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95.0% | 50mg |
$61.0 | 2023-10-02 | |
| Enamine | EN300-12599310-100mg |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95.0% | 100mg |
$89.0 | 2023-10-02 | |
| Enamine | EN300-12599310-250mg |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95.0% | 250mg |
$128.0 | 2023-10-02 | |
| Enamine | EN300-12599310-500mg |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95.0% | 500mg |
$241.0 | 2023-10-02 | |
| Enamine | EN300-12599310-1000mg |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95.0% | 1000mg |
$342.0 | 2023-10-02 |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Production Method
Production Method 1
Production Method 2
- Copper-Catalyzed Annulation: A Method for the Systematic Synthesis of Phenanthridinium Bromide, Organic Letters, 2016, 18(5), 1154-1157
Production Method 3
- Preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors, World Intellectual Property Organization, , ,
Production Method 4
- Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Production Method 5
- Preparation of heteroaryl antagonists of prostaglandin D2 receptors, World Intellectual Property Organization, , ,
Production Method 6
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
- ortho- and meta-Selective C-H Activation and Borylation of Aromatic Aldehydes via in situ Generated Imines, Synlett, 2016, 27(14), 2043-2050
Production Method 7
- Preparation method of 2-formyl-4-fluorophenylboronic acid pinacol ester for boron-containing bactericide/herbicide or phenanthridinium alkaloid, China, , ,
Production Method 8
1.2 Reagents: Water
- Preparation method of antifungal drug tavaborole, China, , ,
Production Method 9
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
- Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated Imines, Journal of the American Chemical Society, 2016, 138(1), 84-87
Production Method 10
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaboroles and their use as herbicides, World Intellectual Property Organization, , ,
Production Method 11
- Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations, Organic Letters, 2023, 25(10), 1661-1666
Production Method 12
- Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases, Bioorganic & Medicinal Chemistry Letters, 2021, 41,
Production Method 13
- Preparation of boron-containing small molecules and nucleosides for treating fungal infections, World Intellectual Property Organization, , ,
Production Method 14
1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt
1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt
- Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of Benzaldehydes, Journal of the American Chemical Society, 2021, 143(7), 2920-2929
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Raw materials
- 3-Fluorobenzaldehyde
- 2,3-Dimethylbutane-2,3-diol
- 2-Bromo-5-fluorobenzaldehyde
- Bis(pinacolato)diborane
- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-fluoro-2-formylbenzoate
- 2-Bromo-4-fluorobenzaldehyde
- (4-Fluoro-2-formylphenyl)boronic acid
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preparation Products
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
The Chemistry and Applications of 5-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzaldehyde (CAS No. 943310-52-9)
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a highly specialized organic compound with the CAS registry number 943310-52-9. This compound has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential applications in drug development and advanced materials synthesis. The molecule consists of a benzaldehyde backbone substituted with a fluoro group at the 5-position and a boron-containing dioxaborolane moiety at the 2-position. This combination of functional groups makes it a versatile building block for various chemical transformations.
Recent studies have highlighted the importance of dioxaborolane-containing compounds in cross-coupling reactions. The dioxaborolane moiety in this compound serves as an efficient boron-based coupling partner in Suzuki-Miyaura reactions. These reactions are pivotal in constructing biaryl bonds—a key structural element in many pharmaceutical agents. The presence of the fluoro group further enhances the compound's reactivity and selectivity in such reactions. For instance, researchers have demonstrated that 5-fluoro-substituted benzaldehydes can act as effective substrates for enantioselective catalysis under mild conditions.
One of the most promising applications of CAS No. 943310-52-9 lies in its role as an intermediate in the synthesis of bioactive molecules. The compound's ability to undergo multiple orthogonal transformations makes it an ideal candidate for multi-step synthesis pathways. For example, the aldehyde group can be readily converted into a variety of functional groups such as carboxylic acids or esters through oxidation or condensation reactions. Meanwhile, the dioxaborolane group can be utilized for site-specific cross-coupling to introduce diverse substituents onto the aromatic ring.
Recent advancements in computational chemistry have also shed light on the electronic properties of dioxaborolane-containing benzaldehydes like CAS No. 943310-52_9_. Quantum mechanical calculations reveal that the dioxaborolane moiety significantly alters the electron distribution across the aromatic ring by creating regions of increased electron density near the boron atom. This electronic modulation is particularly advantageous for designing molecules with tailored electronic properties suitable for applications in optoelectronics and sensor technologies.
In addition to its synthetic utility, CAS No. 943310_5_ has shown potential as a precursor for advanced materials such as organic semiconductors and metal-free catalysts. The combination of a fluorinated aromatic ring and a boron-containing group provides a unique platform for exploring novel material properties. For instance, researchers have reported that derivatives of this compound exhibit excellent charge transport properties when incorporated into thin-film transistor devices.
The synthesis of dioxaborolane-containing benzaldehydes has also been optimized through green chemistry approaches to minimize environmental impact and improve scalability. Modern synthetic strategies often employ catalytic systems that enable high-yielding reactions under mild conditions. For example, palladium-catalyzed coupling reactions have been successfully employed to construct the dioxaborolane-benzaldehyde framework with high efficiency.
In conclusion, CAS No. 943310_5_, or dioxaborolane-substituted benzaldehyde, represents a valuable compound at the intersection of organic synthesis and materials science research. Its unique structural features make it an ideal building block for designing bioactive molecules and advanced materials with tailored properties.
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